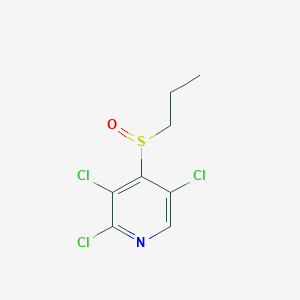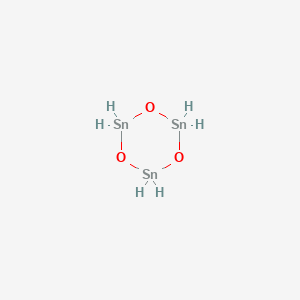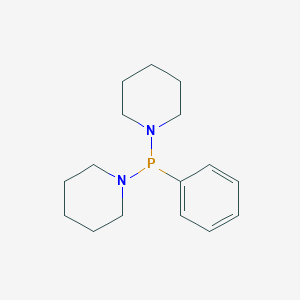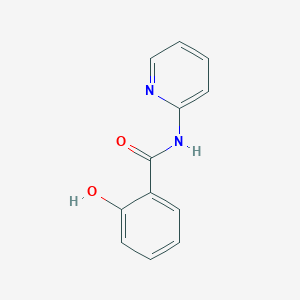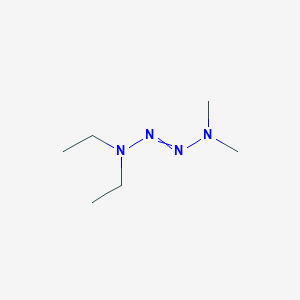
2-Tetrazene, 1,1-diethyl-4,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetrazene, 1,1-diethyl-4,4-dimethyl- is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a tetrazene derivative that is synthesized through a specific method and has been shown to have various biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 2-Tetrazene, 1,1-diethyl-4,4-dimethyl- is not fully understood. However, it is believed to work by releasing nitrogen gas when exposed to heat or pressure. This release of gas causes an explosion, which is why this compound is of interest in the field of explosives research.
Biochemical And Physiological Effects
2-Tetrazene, 1,1-diethyl-4,4-dimethyl- has been shown to have various biochemical and physiological effects. It has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 2-Tetrazene, 1,1-diethyl-4,4-dimethyl- in lab experiments is its unique properties. This compound has been shown to have properties that make it an excellent candidate for use in explosives research and other scientific fields. However, one of the limitations of using this compound is its potential for explosive reactions. Careful handling and storage are required to ensure the safety of researchers and laboratory personnel.
Future Directions
There are several possible future directions for research on 2-Tetrazene, 1,1-diethyl-4,4-dimethyl-. One possible direction is to further explore its potential applications in the treatment of cancer and other diseases. Additionally, research could be conducted to better understand the mechanism of action of this compound and its potential for use in other scientific fields. Finally, further research could be conducted to develop safer methods for handling and storing this compound in laboratory settings.
Conclusion:
In conclusion, 2-Tetrazene, 1,1-diethyl-4,4-dimethyl- is a unique compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and applications in the future.
Synthesis Methods
The synthesis of 2-Tetrazene, 1,1-diethyl-4,4-dimethyl- involves a multi-step process. The first step is the reaction of 1,1-diethyl-4,4-dimethyl-2-butyne with hydrazine hydrate to form 1,1-diethyl-4,4-dimethyl-2-hydrazino-2-butene. This intermediate is then reacted with nitrous acid to form the desired compound, 2-Tetrazene, 1,1-diethyl-4,4-dimethyl-. The final product is obtained through purification and isolation processes.
Scientific Research Applications
2-Tetrazene, 1,1-diethyl-4,4-dimethyl- has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of explosives research. It has been shown to have unique properties that make it an excellent candidate for use in explosives. Additionally, this compound has been studied for its potential use in the treatment of cancer and other diseases.
properties
CAS RN |
14866-81-0 |
|---|---|
Product Name |
2-Tetrazene, 1,1-diethyl-4,4-dimethyl- |
Molecular Formula |
C6H16N4 |
Molecular Weight |
144.22 g/mol |
IUPAC Name |
N-(dimethylaminodiazenyl)-N-ethylethanamine |
InChI |
InChI=1S/C6H16N4/c1-5-10(6-2)8-7-9(3)4/h5-6H2,1-4H3 |
InChI Key |
ACWGYOPNCRGEKM-UHFFFAOYSA-N |
SMILES |
CCN(CC)N=NN(C)C |
Canonical SMILES |
CCN(CC)N=NN(C)C |
synonyms |
1,1-Diethyl-4,4-dimethyl-2-tetrazene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



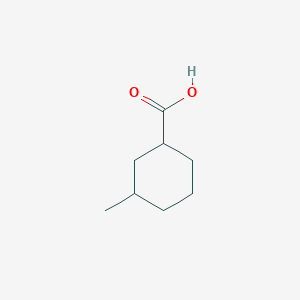

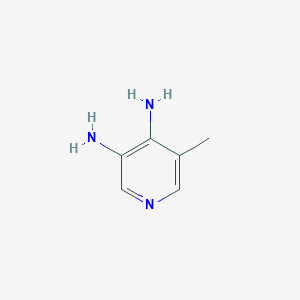

![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)



